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Compound of Interest

Compound Name: 3-Cyanopropyltriethoxysilane

Cat. No.: B086997 Get Quote

An In-depth Technical Guide to the Spectral Data of 3-Cyanopropyltriethoxysilane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 3-Cyanopropyltriethoxysilane
(CPTES). It is intended for researchers, scientists, and professionals in drug development and

materials science who utilize this organosilane compound. This document details experimental

protocols for acquiring such data and presents the spectral information in a clear, structured

format, supplemented by logical workflow diagrams.

Chemical Structure and Properties
3-Cyanopropyltriethoxysilane, with the chemical formula C₁₀H₂₁NO₃Si, is a versatile

organosilane coupling agent. It features a triethoxysilyl group that can react with inorganic

substrates and a cyano-functional propyl chain for further chemical modification.

IUPAC Name: 4-(triethoxysilyl)butanenitrile

CAS Number: 1067-47-6

Molecular Weight: 231.36 g/mol

Appearance: Colorless liquid

Boiling Point: 100-101 °C at 6 mmHg
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Density: 0.966 g/mL at 25 °C

Spectroscopic Data
The following sections and tables summarize the key spectral data for 3-
Cyanopropyltriethoxysilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the molecular structure of CPTES. The ¹H NMR

spectrum provides information on the hydrogen environments, while the ¹³C NMR spectrum

identifies the different carbon atoms in the molecule.

Table 1: NMR Spectral Data for 3-Cyanopropyltriethoxysilane

¹H NMR ¹³C NMR

Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)

Si-CH₂-CH₂ ~0.75 Si-CH₂ ~9.0

-O-CH₂-CH₃ ~1.22 -O-CH₂-CH₃ ~18.3

Si-CH₂-CH₂ ~1.80 Si-CH₂-CH₂ ~20.5

CH₂-CN ~2.35 CH₂-CN ~21.0

-O-CH₂-CH₃ ~3.82 -O-CH₂-CH₃ ~58.4

-CN ~119.5

Note: NMR data is aggregated from typical values for similar structures and publicly available

spectra. Chemical shifts can vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies. The spectrum of CPTES clearly shows absorptions for

the nitrile group, Si-O-C bonds, and C-H bonds.

Table 2: Key IR Absorptions for 3-Cyanopropyltriethoxysilane
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Vibrational Mode Frequency (cm⁻¹) Intensity

C≡N stretch ~2245 Medium

C-H stretch (alkyl) 2880-2975 Strong

Si-O-C stretch 1080-1105 Strong, Broad

Si-O-C ~960 Strong

C-H bend (alkyl) ~1390, ~1440 Medium

Data sourced from spectral databases. The technique used is typically Neat (thin film) on KBr

plates.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure and

fragmentation patterns.

Table 3: Mass Spectrometry Data (GC-MS) for 3-Cyanopropyltriethoxysilane

m/z Assignment / Interpretation Relative Intensity

231 [M]⁺ (Molecular Ion) Low

186 [M - OC₂H₅]⁺ High

| 163 | [Si(OC₂H₅)₃]⁺ | Very High (Base Peak
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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